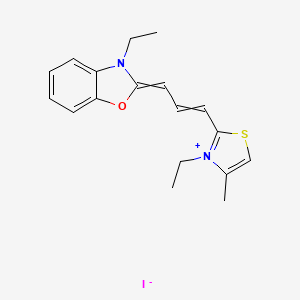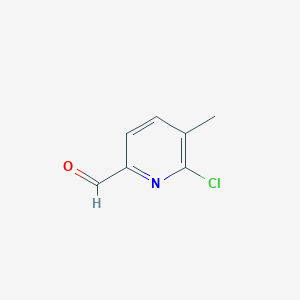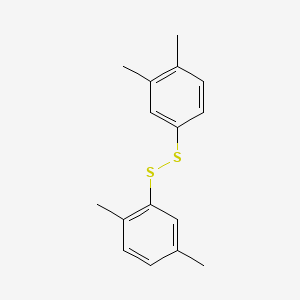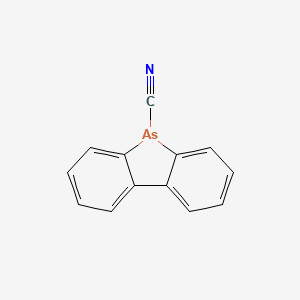
5H-Dibenzarsenole, 5-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenzarsenole, 5-cyano- is an organoarsenic compound characterized by the presence of a cyano group attached to the 5-position of the dibenzarsenole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzarsenole, 5-cyano- typically involves the reaction of 5H-dibenzarsenole with a cyanogen halide in the presence of strongly polar substances . The reaction conditions often include the use of solvents such as chloroform and aqueous sodium hydroxide solution .
Industrial Production Methods
Industrial production methods for 5H-Dibenzarsenole, 5-cyano- are not well-documented in the literature. the general approach involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5H-Dibenzarsenole, 5-cyano- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction can produce amines or other derivatives.
Aplicaciones Científicas De Investigación
5H-Dibenzarsenole, 5-cyano- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Dibenzarsenole, 5-cyano- involves its interaction with molecular targets such as enzymes and receptors. The cyano group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
5H-Dibenzarsenole: Lacks the cyano group, resulting in different chemical properties and reactivity.
5H-Dibenzarsenole, 5-carboxamide: Contains a carboxamide group instead of a cyano group, leading to different biological activities.
Uniqueness
5H-Dibenzarsenole, 5-cyano- is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Propiedades
Número CAS |
63918-65-0 |
|---|---|
Fórmula molecular |
C13H8AsN |
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
benzo[b]arsindole-5-carbonitrile |
InChI |
InChI=1S/C13H8AsN/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8H |
Clave InChI |
PWEBTIBAMLCDLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3[As]2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


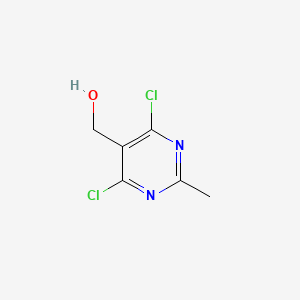
![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)
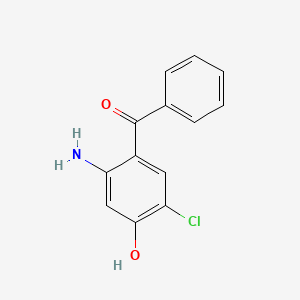
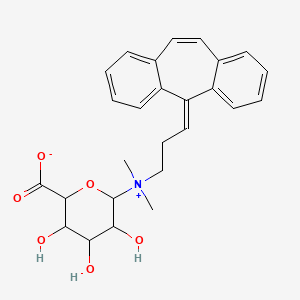
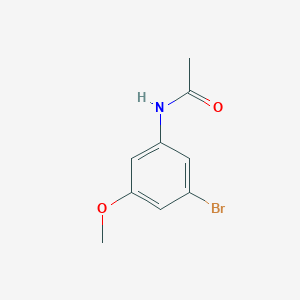
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
